molecular formula C17H20N2O2 B239633 4-tert-butyl-N-(6-methoxy-3-pyridinyl)benzamide

4-tert-butyl-N-(6-methoxy-3-pyridinyl)benzamide

Cat. No. B239633
M. Wt: 284.35 g/mol
InChI Key: UNAVTKKSXDVWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(6-methoxy-3-pyridinyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

TAK-659 works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to a decrease in the activation of downstream signaling pathways and ultimately induces apoptosis in B-cell lymphomas.
Biochemical and Physiological Effects:
TAK-659 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of B-cell lymphoma cells and induce apoptosis in these cells. TAK-659 has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 in lab experiments is its potency and specificity for BTK inhibition. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of TAK-659 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs for the treatment of B-cell lymphomas and autoimmune diseases. Another area of interest is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential effects on other signaling pathways.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 6-methoxy-3-pyridinylamine to form 4-tert-butyl-N-(6-methoxy-3-pyridinyl)benzamide. The reaction is catalyzed by a base such as triethylamine and carried out in an organic solvent such as dichloromethane.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in scientific research, particularly in the field of oncology. It has been found to have potent inhibitory effects on B-cell receptor signaling and has been shown to induce apoptosis in B-cell lymphomas. TAK-659 has also been found to have potential therapeutic effects in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

4-tert-butyl-N-(6-methoxy-3-pyridinyl)benzamide

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-tert-butyl-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)13-7-5-12(6-8-13)16(20)19-14-9-10-15(21-4)18-11-14/h5-11H,1-4H3,(H,19,20)

InChI Key

UNAVTKKSXDVWKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC

Origin of Product

United States

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